![molecular formula C20H26N6O4 B8527309 tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate](/img/structure/B8527309.png)
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates It features a piperidine ring substituted with a pyrimidine moiety and a nitrophenyl group
Métodos De Preparación
The synthesis of tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms in cells.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with target proteins, while the pyrimidine moiety can engage in base-pairing interactions with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate can be compared with similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with different substituents.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring.
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)carbamate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26N6O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H26N6O4/c1-20(2,3)30-19(27)22-14-7-6-12-25(13-14)17-10-11-21-18(24-17)23-15-8-4-5-9-16(15)26(28)29/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Clave InChI |
BITBHSYHDFZLPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


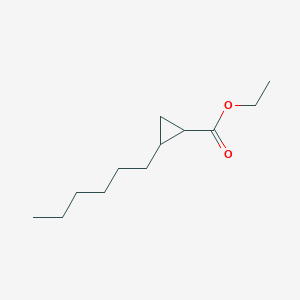

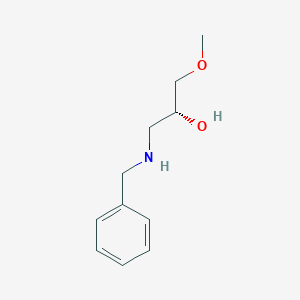
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethoxy)-](/img/structure/B8527239.png)
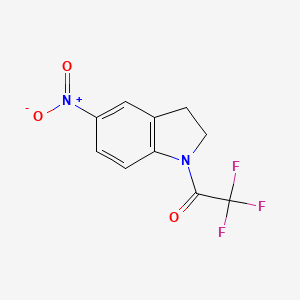
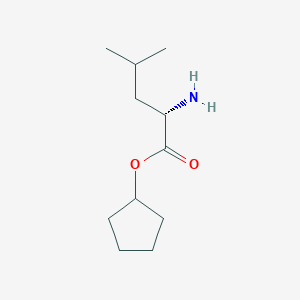
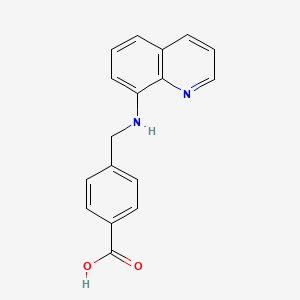
![5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8527277.png)
![Methyl ((S)-1-((S)-2-(4-(4'-amino-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B8527280.png)
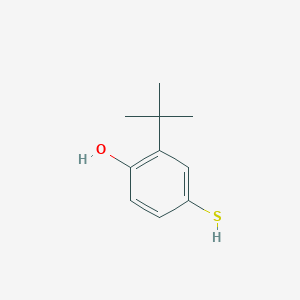
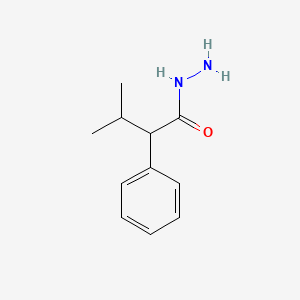
![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)
![Phenyl{3-[1-(pyrrolidin-1-yl)prop-1-en-1-yl]phenyl}methanone](/img/structure/B8527308.png)

